5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one
Description
The compound 5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one belongs to the imidazoquinazolinone class, characterized by a fused bicyclic core (imidazo[1,2-c]quinazolin-3-one) with a sulfanyl (-S-) substituent at position 5.
Properties
IUPAC Name |
5-phenacylsulfanyl-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c28-20(16-9-3-1-4-10-16)15-30-24-25-19-14-8-7-13-18(19)22-26-21(23(29)27(22)24)17-11-5-2-6-12-17/h1-14,21H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGMXEDXPTXPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazoquinazolinone Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzamide and an aldehyde under acidic or basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts acylation reaction using phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a nucleophilic substitution reaction using a thiol reagent such as thiophenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Sulfanyl Group Transformations
The -(2-oxo-2-phenylethyl)sulfanyl moiety undergoes:
-
Oxidation : Controlled oxidation with H₂O₂ or mCPBA yields sulfoxide/sulfone derivatives .
-
Nucleophilic Substitution : Replacement with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO) .
Table 2: Sulfanyl Group Reactions
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Oxidation | H₂O₂ (30%), CH₃COOH | Sulfoxide derivative | Bioactivity modulation |
| Substitution | Benzylamine, DMF, 60°C | 5-(benzylamino)-imidazoquinazolinone | Antibacterial agent development |
Imidazoquinazoline Core Modifications
-
Bromination : Electrophilic bromination at C-8 position using NBS in CCl₄ .
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) .
Bromination Pathway
Bromination proceeds via radical intermediates (NBS-initiated), followed by stabilization through resonance in the conjugated heterocyclic system .
Nucleophilic Attack
The sulfur atom in the sulfanyl group acts as a soft nucleophile, facilitating SN2 displacements with alkyl halides or Michael acceptors .
Stability and Side Reactions
-
Hydrolysis : The lactam ring (3-one) is susceptible to hydrolysis under strongly acidic/basic conditions, forming open-chain amides.
-
Oxidative Degradation : Prolonged exposure to air leads to decomposition, necessitating inert-atmosphere handling.
Table 3: Stability Under Various Conditions
| Condition | Observation | Mitigation Strategy |
|---|---|---|
| pH < 2 (HCl) | Ring-opening hydrolysis | Neutral buffer systems |
| O₂, room temperature | Partial oxidation to sulfoxide | Storage under N₂ |
Analytical Characterization
Key techniques for monitoring reactions include:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazoquinazolinones, including the compound . Research indicates that derivatives of imidazoquinazolinones exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, compounds similar to 5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one have shown efficacy against Staphylococcus aureus , including methicillin-resistant strains (MRSA) and Mycobacterium tuberculosis .
Case Study: Antibacterial Screening
A study conducted on various quinazolinone derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 1 μg/mL against MRSA, suggesting strong antibacterial potential . These findings indicate that imidazoquinazolinones could serve as lead compounds for developing new antibiotics.
Anti-inflammatory Properties
The imidazoquinazolinone scaffold has also been investigated for its anti-inflammatory effects. Compounds derived from this structure have been reported to reduce inflammation in animal models, showing promise for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .
Case Study: In Vivo Anti-inflammatory Studies
In a study involving various synthesized derivatives, some compounds demonstrated a significant reduction in edema in animal models when administered at doses of 50 mg/kg. The inhibition rates varied from 16.3% to 36.3%, indicating a potential therapeutic application in managing inflammatory conditions .
Anticancer Activity
Another area of interest is the anticancer potential of imidazoquinazolinones. Research has indicated that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Case Study: Cytotoxicity Assays
In vitro studies have shown that specific derivatives of imidazoquinazolinones can significantly inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values reported were in the micromolar range, suggesting that these compounds could be further explored as anticancer agents .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Researchers are continually exploring different substituents on the imidazoquinazolinone core to optimize its pharmacological profile.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the biological context. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Similarities and Variations
All analogues share the imidazo[1,2-c]quinazolin-3-one core but differ in substituents at position 5 (sulfanyl group) and position 2 (e.g., phenyl, substituted alkyl). Key variations include:
Table 1: Structural and Physicochemical Comparisons
Biological Activity
The compound 5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one is a synthetic derivative belonging to the class of imidazoquinazolines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This indicates that the compound contains a sulfur atom and an imidazoquinazoline core, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that compounds within the imidazoquinazoline class exhibit a range of biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, indicating its potential as an antibacterial agent .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Studies have reported that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, the inhibition of carbonic anhydrase (CA) activity has been observed in related compounds, suggesting a potential mechanism for this compound as well .
- Oxidative Stress Induction : The ability of the compound to induce oxidative stress may lead to cell death in cancerous cells. This is hypothesized to result from increased reactive oxygen species (ROS) production upon exposure to the compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insight into potential applications:
Q & A
Q. What are the recommended synthetic routes and optimization strategies for synthesizing 5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one?
The synthesis typically involves multi-step organic reactions:
- Core formation : Construct the imidazo[1,2-c]quinazoline core via cyclization of quinazoline precursors under acidic or basic conditions .
- Sulfanyl group introduction : Use thiol-ene "click" chemistry or nucleophilic substitution to attach the (2-oxo-2-phenylethyl)sulfanyl moiety .
- Final functionalization : Coupling reactions (e.g., Pd-catalyzed cross-coupling) to introduce phenyl groups or other substituents .
Q. Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Purify intermediates via column chromatography or recrystallization to minimize byproducts .
Q. How is the structural identity of this compound validated in experimental settings?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm proton environments and carbon frameworks, focusing on imidazoquinazoline core signals (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₂₄H₁₈N₄O₂S) with <2 ppm error .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between fused rings <5°) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Anticancer activity :
- Cell viability assays (MTT/XTT) : Test against NCI-60 cell lines (e.g., MCF7, NCI-H460) with IC₅₀ calculations .
- Apoptosis assays : Use Annexin V/PI staining and caspase-3/7 activation .
- Antimicrobial activity :
- MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action for this compound’s anticancer effects?
- Target identification :
- Molecular docking : Screen against kinase libraries (e.g., EGFR, PI3K) using AutoDock Vina .
- Enzyme inhibition assays : Measure ATPase or protease activity in dose-response studies .
- Pathway analysis :
- Western blotting : Quantify apoptosis markers (Bax/Bcl-2 ratio) and cell cycle regulators (p21, cyclin D1) .
- RNA-seq : Identify differentially expressed genes in treated vs. untreated cells .
Q. How should contradictory data on this compound’s efficacy across cell lines be addressed?
Case example : Discrepant IC₅₀ values in MCF7 (breast cancer) vs. A549 (lung cancer) cells.
- Methodological adjustments :
- Standardize culture conditions (e.g., serum concentration, passage number) .
- Validate assay reproducibility via triplicate runs with internal controls .
- Mechanistic hypotheses :
- Test for differential expression of drug transporters (e.g., P-gp) via qPCR .
- Compare metabolic stability in cell lysates using LC-MS .
Table 1 : Example of Structural Analogs with Varied Bioactivity
| Compound | Structural Variation | IC₅₀ (MCF7) | IC₅₀ (A549) |
|---|---|---|---|
| Parent compound | None | 12 µM | 45 µM |
| Analog A (Cl substituent) | Chlorophenyl at C2 | 8 µM | 30 µM |
| Analog B (NO₂ group) | Nitrophenyl at sulfanyl chain | 25 µM | 15 µM |
Q. What strategies improve the therapeutic index by enhancing selectivity for cancer cells over normal cells?
- Structural modifications :
- Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce off-target binding .
- Optimize logP values (e.g., 2.5–3.5) via prodrug design .
- In vitro selectivity assays :
- Compare cytotoxicity in cancer vs. non-cancerous lines (e.g., HEK293) .
- Measure mitochondrial toxicity (JC-1 staining) and DNA damage (γ-H2AX foci) .
Q. How can researchers resolve solubility challenges in pharmacokinetic studies?
- Formulation strategies :
- Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) for in vivo dosing .
- Develop nanoemulsions or liposomal encapsulation to enhance bioavailability .
- Analytical validation :
- Quantify plasma stability via HPLC with a C18 column (retention time ~8.2 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
